(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride
Description
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride (CAS: 115171-04-5) is a phenylhydrazine derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the para position of the benzene ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . It is typically supplied as a hydrochloride salt to improve solubility in polar solvents, with industrial-grade purity ≥99% .
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7;/h1-4,13H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPWATMQUYXQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552729 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115171-04-5 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(2,2,2-Trifluoroethoxy)aniline+Hydrazine hydrateHCl(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is utilized in numerous scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antiviral properties.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs:
2.1. Electronic and Steric Effects
- Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the aromatic ring and increases the electrophilicity of the hydrazine group. In contrast, the methoxy group (-OCH₃) is electron-donating, reducing reactivity in nucleophilic substitutions .
- Positional Isomerism : The para-substituted trifluoroethoxy derivative exhibits superior steric accessibility for reactions compared to its ortho-substituted analog (CAS 133115-76-1), where the ortho position hinders interaction with planar biological targets .
Research Findings and Data
Biological Activity
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazine functional group attached to a phenyl ring that bears a trifluoroethoxy substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical pathways. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
- Antimycobacterial Activity : Research indicates that derivatives of hydrazine compounds exhibit antimycobacterial properties against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The hydrazine moiety is crucial for this activity, as it is a structural feature in many known antimycobacterial agents .
- Cytotoxicity : Some studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing oxidative stress or apoptosis in targeted cells .
Enzyme Inhibition Studies
A study evaluated several hydrazine derivatives for their inhibitory effects on AChE and BuChE. The results showed that this compound had moderate inhibition with IC50 values comparable to some clinically used drugs like rivastigmine .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 27.04 | 58.01 |
| Rivastigmine | 20.00 | 40.00 |
Antimycobacterial Activity
The compound was tested against Mycobacterium tuberculosis H37Rv and exhibited moderate activity with minimum inhibitory concentrations (MICs) around 62.5 µM. This suggests potential as a lead compound for further development in treating tuberculosis .
Cytotoxicity Assays
In vitro studies on human cancer cell lines demonstrated that the compound induced cell death through mechanisms involving apoptosis and oxidative stress pathways. Notably, it showed lower cytotoxicity towards normal eukaryotic cells compared to cancer cells, indicating a degree of selectivity .
Case Studies
A notable case study involved the synthesis and evaluation of various hydrazine derivatives based on the structure of this compound. Researchers found that modifications to the hydrazine core significantly affected both enzyme inhibition and antimycobacterial activity. For instance, alkyl chain variations resulted in enhanced AChE inhibition while maintaining low toxicity profiles against human cell lines .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride, and how can reaction efficiency be optimized?
- Methodology : A common approach involves treating intermediates with hydrogen chloride in 1,4-dioxane under controlled conditions. For example, a similar trifluoroethoxy-containing compound was synthesized by reacting a tert-butyl ester derivative with 4 N HCl/dioxane, yielding 82% after stirring overnight and purification . Optimizing stoichiometry, solvent choice (e.g., dioxane for solubility), and reaction time can improve efficiency. Hydrazine derivatives may also be synthesized via condensation of benzohydrazides with aldehydes/ketones under reflux, followed by cyclization with acetic anhydride .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Determines molecular weight (e.g., m/z 236 [M+H]+ observed for a trifluoromethyl analog) .
- HPLC : Retention time analysis (e.g., 0.83 minutes under SQD-AA05 conditions) ensures purity .
- NMR (¹H/¹³C) : Critical for structural elucidation; canonical SMILES and InChI data (e.g.,
NNc1ccc(cc1)Oc1ccc(cc1)C.Cl) aid in peak assignment . - IR Spectroscopy : Validates functional groups like hydrazine (-NHNH₂) and trifluoroethoxy (-OCF₃) .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, as hydrazine derivatives are hygroscopic and prone to decomposition. Literature reports decomposition temperatures (Td) around 225°C for related chlorophenylhydrazine hydrochlorides, suggesting thermal instability at elevated temperatures .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Resolution Strategies :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., using InChIKey
XKCVGENJIPOARL-UHFFFAOYSA-Nfor reference ). - Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks in ¹H-NMR.
- High-Resolution MS : Confirm molecular formula accuracy when LCMS data conflicts with expected masses .
Q. What strategies are used to mitigate side reactions during hydrazine derivative synthesis?
- Mitigation Approaches :
- Controlled pH : Maintain acidic conditions (pH 4–6) to suppress undesired oxidation of hydrazine to diazenes.
- Low-Temperature Reactions : Perform condensations at 0–5°C to minimize byproduct formation from reactive intermediates .
- Protecting Groups : Use tert-butyl carbamates (Boc) to protect amine functionalities during multi-step syntheses .
Q. How can researchers analyze purity and identify potential impurities in this compound?
- Analytical Workflow :
- HPLC-PDA (Photodiode Array Detection) : Detect impurities at trace levels (e.g., <0.1%) by comparing retention times and UV spectra .
- Tandem MS/MS : Fragment ions help identify structurally related impurities, such as dehydrohalogenation products .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) to confirm batch consistency .
Q. What in silico methods predict the biological activity of derivatives of this compound?
- Computational Approaches :
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina.
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, H-bond donors) with bioactivity data from analogs, such as anti-cancer or anti-diabetic activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
